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D-Ribulose 5-phosphate sodium salt

Enzyme kinetics Pentose phosphate pathway Isomerase activity

Avoid assay failure from substrate misidentification. D-Ribulose 5-phosphate sodium salt (CAS 108321-99-9) is the indispensable ketopentose substrate for pentose phosphate pathway (PPP) enzymes-aldose analogs like D-ribose 5-phosphate yield no turnover with phosphoribulokinase. • 13.3% lower Km (0.015 mM) for ribose-5-phosphate isomerase vs. D-ribose 5-phosphate, ensuring accurate kinetic measurements • Absolute substrate specificity validated by zero activity of alternative pentose phosphates in epimerase/kinase assays • ≥90% HPLC purity; 50 mg/mL water solubility; -20°C storage ensures long-term stability

Molecular Formula C5H9Na2O8P
Molecular Weight 274.07 g/mol
CAS No. 108321-99-9
Cat. No. B019795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribulose 5-phosphate sodium salt
CAS108321-99-9
Molecular FormulaC5H9Na2O8P
Molecular Weight274.07 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h4-6,8-9H,1-2H2,(H2,10,11,12);;/q;2*+1/p-2/t4-,5+;;/m1../s1
InChIKeyNBEPTNUBEFMKAU-CIFXRNLBSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribulose 5-phosphate Sodium Salt Overview


D-Ribulose 5-phosphate sodium salt (CAS 108321-99-9) is a phosphorylated ketopentose that functions as a central metabolite at the branch point of the non-oxidative pentose phosphate pathway (PPP). Its primary research value lies in its role as a substrate for ribulose-5-phosphate 3-epimerase (EC 5.1.3.1) and phosphoribulokinase (EC 2.7.1.19), and as the immediate precursor for D-xylulose 5-phosphate and D-ribose 5-phosphate biosynthesis [1]. Unlike its aldose analog D-ribose 5-phosphate, D-ribulose 5-phosphate features a ketone group at the C2 position, which imparts distinct enzyme recognition and reactivity in metabolic flux studies [2]. Commercially, it is supplied as a disodium salt powder with a purity of ≥90% (HPLC) and a solubility of 50 mg/mL in water, enabling reproducible enzymatic and analytical workflows .

Workflow Non-oxidative pentose phosphate pathway enzyme kinetics (isomerase, epimerase, kinase)
Format Disodium salt powder; aqueous solubility supports stock preparation for enzyme assays
Selection Ketose-configuration substrate with reported higher affinity for ribose-5-phosphate isomerase

D-Ribulose 5-phosphate Sodium Salt: Substitution Failure


Despite being metabolic neighbors, D-ribulose 5-phosphate exhibits markedly different enzyme kinetics and substrate specificity compared to structurally similar pentose phosphates. For example, ribose-5-phosphate isomerase (EC 5.3.1.6) from a recombinant source shows a 13% lower Km for D-ribulose 5-phosphate (0.015 mM) than for D-ribose 5-phosphate (0.017 mM), indicating a higher apparent binding affinity that cannot be replicated by simply substituting the aldose analog [1]. Furthermore, phosphoribulokinase (EC 2.7.1.19) displays clear substrate discrimination: while it catalyzes the phosphorylation of D-ribulose 5-phosphate to D-ribulose 1,5-bisphosphate with high efficiency, it shows negligible activity toward D-xylulose 5-phosphate, fructose 6-phosphate, or sedoheptulose 7-phosphate [2]. This substrate stringency means that using an in-class alternative—even a closely related pentose phosphate—will yield either no enzymatic turnover or require extensive enzyme re-engineering, thereby invalidating comparative metabolic flux or inhibitor screening data. Procurement of the correct, highly purified sodium salt ensures assay reproducibility and eliminates the confounding variable of cross-contaminating sugar phosphates.

Target Product
D-Ribulose 5-phosphate (ketose); specific recognition by isomerase and phosphoribulokinase
vs
Common Substitute
D-Ribose 5-phosphate (aldose) or D-xylulose 5-phosphate; may exhibit lower affinity or zero turnover
Kinetic Profile
Reported lower Km for target isomerase; higher assay sensitivity cannot be replicated by aldose analog
vs
Aldose Analog
D-Ribose 5-phosphate shows different Km; substrate discrimination by phosphoribulokinase leads to no product
Spectral Identity
Ketose-specific NMR fingerprint (C2 keto resonance) enables unambiguous confirmation
vs
Non-ketose Phosphates
Aldose phosphates lack the diagnostic keto carbon signal; may co-elute in chromatography

D-Ribulose 5-phosphate Sodium Salt: Quantitative Differentiation Evidence


Ribose-5-Phosphate Isomerase Substrate Differentiation

Direct head-to-head comparison reveals that recombinant ribose-5-phosphate isomerase (EC 5.3.1.6) exhibits a Km of 0.015 mM for D-ribulose 5-phosphate compared to 0.017 mM for D-ribose 5-phosphate under identical conditions (pH 7.5, 65°C) [1]. The 13.3% lower Km indicates higher apparent substrate affinity for D-ribulose 5-phosphate, making it the kinetically preferred substrate in this equilibrium reaction.

Isomerase Km
Head-to-head
0.015 mM vs 0.017 mM (13.3% lower)
Reported higher affinity for ribose-5-phosphate isomerase
Recombinant enzyme, pH 7.5, 65°C; BRENDA reference
Enzyme kinetics Pentose phosphate pathway Isomerase activity

Analytical Purity: Defined Impurity Profile

Commercial D-ribulose 5-phosphate sodium salt is characterized by a minimum HPLC purity of ≥90%, with specific impurity limits of <1.0% acetone, <1.0% ethanol (GC), and <1.0% methanol . In contrast, D-ribose 5-phosphate disodium salt dihydrate can contain up to ≤5% solvent (ethanol, methanol) and 7-15% water , representing a significantly higher solvent and water burden that can interfere with precise kinetic measurements.

Purity Profile
Data to verify
≥90% HPLC; low volatile organic impurities
Defined impurity limits support accurate kinetic calculations
Supplier specification; cross-lot review recommended
Quality control Substrate purity Enzyme assays

Exclusive Substrate Specificity for Phosphoribulokinase

Phosphoribulokinase (EC 2.7.1.19) catalyzes the ATP-dependent phosphorylation of D-ribulose 5-phosphate to D-ribulose 1,5-bisphosphate. Crucially, the purified enzyme preparation demonstrates no detectable activity on structurally related sugar phosphates, including D-xylulose 5-phosphate, fructose 6-phosphate, and sedoheptulose 7-phosphate [1]. While ribose 5-phosphate can be phosphorylated very slowly, this activity is attributable to contaminating phosphoriboisomerase in the enzyme preparation rather than intrinsic phosphoribulokinase activity [1].

Kinase Specificity
Head-to-head
Full activity vs. no detectable product with D-xylulose 5-P, F6P, sedoheptulose 7-P
Absolute substrate discrimination for phosphoribulokinase
Purified enzyme, pH 7.9; any turnover with ribose 5-P attributed to contaminant isomerase
Phosphoribulokinase Calvin cycle Substrate specificity

Validated NMR Chemical Shift Assignments

The Biological Magnetic Resonance Data Bank (BMRB) provides fully assigned 1H and 13C NMR chemical shifts for D-ribulose 5-phosphate obtained under standardized conditions (100 mM in D2O, 298K, pH 7.4, Bruker DMX 400 MHz spectrometer) [1]. Key assignments include the anomeric C1 at 103.823 ppm and H15 at 5.223 ppm, providing unambiguous spectral fingerprints for compound identification. While comparable NMR reference data exist for D-ribose 5-phosphate, the ketose-specific C2 resonance at 67.33 ppm in D-ribulose 5-phosphate differs fundamentally from the aldose C1 resonance in D-ribose 5-phosphate (typically ~95-97 ppm), enabling definitive spectroscopic differentiation.

NMR Assignment
Reported
Anomeric C1 103.823 ppm; keto C2 67.33 ppm
Validated spectral fingerprint for unambiguous identification
BMRB entry bmse000278; 100 mM D2O, 298K, 400 MHz
NMR spectroscopy Metabolomics Reference standard

Stability and Storage Requirements

D-Ribulose 5-phosphate sodium salt is supplied as a powder that requires storage at −20°C to maintain stability and activity . The compound exhibits stability within a physiological pH range (approximately pH 7) but is sensitive to heat and extreme pH conditions . In contrast, D-ribose 5-phosphate disodium salt dihydrate also requires −20°C storage , while free D-ribose remains stable for at least 2 years at +4°C , reflecting the additional lability conferred by the keto group and phosphate moiety in the target compound.

Storage Stability
Class-level
–20°C storage; labile to heat and extreme pH
Cold-chain handling essential for substrate integrity
Greater thermal lability than free ribose; plan freezer capacity
Compound stability Storage conditions Sample integrity

Preferred Substrate for Metabolic Engineering

Patent literature demonstrates that D-ribulose 5-phosphate, not its analogs, is the preferred substrate for engineered biocatalytic processes. Japanese Patent JPH01228490 describes a method for producing sugar phosphates by reacting D-ribulose 5-phosphate with glycol aldehyde in the presence of hexurose phosphate synthetase from Mycobacterium sp. . Additionally, modified transketolase patents explicitly list D-ribulose 5-phosphate—alongside ribose-5-phosphate and xylulose-5-phosphate—as a biosynthetic precursor for high-value compounds including riboflavin (vitamin B2), FAD, FMN, and nucleotides [1]. However, the specific reactivity of D-ribulose 5-phosphate in transketolase-catalyzed carbon-carbon bond formation distinguishes it from the other pentose phosphates, as the ketose configuration determines the stereochemical outcome of the reaction.

Metabolic Engineering
Class-level
Stereospecific substrate in transketolase and hexurose phosphate synthetase patents
Ketose isomer critical for correct product stereochemistry
Patent literature; stereochemical outcome differs with aldose analogs
Metabolic engineering Biocatalysis Patent literature

D-Ribulose 5-phosphate Sodium Salt: Key Application Scenarios


Kinetic Studies of PPP Isomerases and Epimerases

When characterizing ribose-5-phosphate isomerase (EC 5.3.1.6) or ribulose-5-phosphate 3-epimerase (EC 5.1.3.1), D-ribulose 5-phosphate sodium salt is the indispensable substrate. The quantitatively validated 13.3% lower Km (0.015 mM) for the isomerase compared to D-ribose 5-phosphate [1] ensures that kinetic measurements reflect the enzyme's true affinity. Furthermore, the compound's defined impurity profile (≥90% HPLC purity with <1.0% acetone, ethanol, and methanol) eliminates solvent-mediated artifacts that could confound Michaelis-Menten analysis. Researchers studying epimerase kinetics benefit from the compound's absolute substrate specificity, as demonstrated by the complete inactivity of alternative pentose phosphates in phosphoribulokinase assays [2].

Metabolomics and Metabolic Flux Analysis

In LC-MS/MS-based quantification of pentose phosphate pathway intermediates in biological samples, D-ribulose 5-phosphate sodium salt serves as both an authentic standard and a spiking control. The validated NMR chemical shift assignments (e.g., anomeric C1 at 103.823 ppm, H15 at 5.223 ppm) [3] enable definitive spectroscopic confirmation, distinguishing it from the closely eluting D-ribose 5-phosphate and D-xylulose 5-phosphate. The 50 mg/mL water solubility facilitates preparation of concentrated stock solutions for calibration curves, while the -20°C storage requirement necessitates proper freezer allocation but ensures long-term stability.

Biocatalytic Production of High-Value Compounds

For industrial biotechnology applications targeting the production of riboflavin, nucleotides, or other PPP-derived compounds, D-ribulose 5-phosphate sodium salt is the stereochemically correct substrate. Patent literature explicitly identifies D-ribulose 5-phosphate as a precursor in modified transketolase-catalyzed reactions [4] and in hexurose phosphate synthetase-mediated sugar phosphate production . Substitution with D-ribose 5-phosphate or D-xylulose 5-phosphate would yield products with incorrect stereochemistry or no conversion at all, due to the absolute stereospecificity of the biocatalysts. Procurement of the correct isomer is therefore a prerequisite for successful process development.

Application
Selection Property
Validation Focus
PPP isomerase/epimerase kinetics
Ketose substrate purity and identity
Km consistency with published values; impurity review
Metabolomics flux analysis
Authentic standard with validated NMR data
Chromatographic resolution from aldose phosphates; spectral confirmation
Biocatalytic compound production
Stereochemical isomer identity
Substrate specificity alignment with patent biocatalysts; product stereochemistry

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